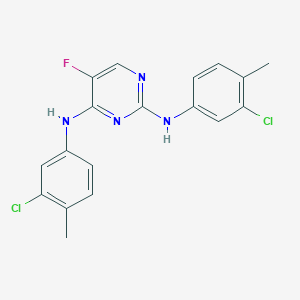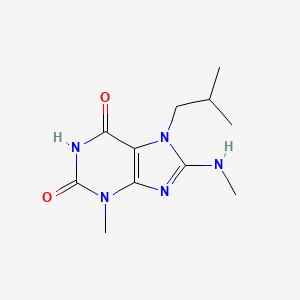![molecular formula C25H23ClN2O3 B11629764 2-(4-chlorophenyl)-3-{2-[2-(propan-2-yloxy)phenoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11629764.png)
2-(4-chlorophenyl)-3-{2-[2-(propan-2-yloxy)phenoxy]ethyl}quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorphenyl)-3-{2-[2-(Propan-2-yloxy)phenoxy]ethyl}quinazolin-4(3H)-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Quinazolinon-Kern mit Chlorphenyl- und Phenoxyethyl-Gruppen kombiniert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Chlorphenyl)-3-{2-[2-(Propan-2-yloxy)phenoxy]ethyl}quinazolin-4(3H)-on umfasst in der Regel mehrere Schritte, beginnend mit leicht zugänglichen Vorprodukten. Ein üblicher Weg beinhaltet die Kondensation von 4-Chloroanilin mit Anthranilsäure zur Bildung des Quinazolinon-Kerns. Dieser Zwischenprodukt wird dann mit 2-(Propan-2-yloxy)phenol und 2-Bromethylether unter basischen Bedingungen umgesetzt, um die Phenoxyethylgruppe einzuführen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, das Hochdurchsatzscreening von Reaktionsbedingungen und die Verwendung von Katalysatoren zur Steigerung der Ausbeute und zur Reduzierung der Reaktionszeiten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(4-Chlorphenyl)-3-{2-[2-(Propan-2-yloxy)phenoxy]ethyl}quinazolin-4(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln zu Quinazolinon-Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um den Quinazolinon-Kern oder die Phenoxyethylgruppe zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um das Chloratom in der Chlorphenylgruppe zu substituieren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation Quinazolinon-Derivate mit zusätzlichen funktionellen Gruppen ergeben, während Substitutionsreaktionen verschiedene Substituenten an die Chlorphenylgruppe einführen können.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorphenyl)-3-{2-[2-(Propan-2-yloxy)phenoxy]ethyl}quinazolin-4(3H)-on hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Als potenzieller Therapeutikum erforscht, aufgrund seiner einzigartigen Struktur und biologischen Aktivität.
Industrie: In der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Chlorphenyl)-3-{2-[2-(Propan-2-yloxy)phenoxy]ethyl}quinazolin-4(3H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-3-{2-[2-(propan-2-yloxy)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-3-{2-[2-(propan-2-yloxy)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fenvalerat: Ein synthetisches Pyrethroid-Insektizid mit einer ähnlichen Chlorphenylgruppe.
2-(4-Chlorphenyl)-2-propanamin: Eine Verbindung mit einer ähnlichen Chlorphenylgruppe, aber einer anderen Gesamtstruktur.
Einzigartigkeit
2-(4-Chlorphenyl)-3-{2-[2-(Propan-2-yloxy)phenoxy]ethyl}quinazolin-4(3H)-on ist aufgrund seiner Kombination aus einem Quinazolinon-Kern mit Chlorphenyl- und Phenoxyethylgruppen einzigartig. Diese einzigartige Struktur verleiht ihm spezifische chemische und biologische Eigenschaften, die in ähnlichen Verbindungen nicht zu finden sind.
Eigenschaften
Molekularformel |
C25H23ClN2O3 |
|---|---|
Molekulargewicht |
434.9 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-3-[2-(2-propan-2-yloxyphenoxy)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C25H23ClN2O3/c1-17(2)31-23-10-6-5-9-22(23)30-16-15-28-24(18-11-13-19(26)14-12-18)27-21-8-4-3-7-20(21)25(28)29/h3-14,17H,15-16H2,1-2H3 |
InChI-Schlüssel |
ZGYJXVLFMRHBPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC=C1OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629681.png)
![(5Z)-5-{[3-(3-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11629689.png)

![(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11629699.png)

![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11629704.png)
![(6Z)-2-butyl-6-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629705.png)
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B11629718.png)
![{5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11629738.png)

![(2Z)-2-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11629749.png)
![6-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11629762.png)

![2-Amino-1-(3,4-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11629770.png)
